
1-(1-(2-(4-Oxo-2-thioxothiazolidin-3-yl)acetyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-(2-(4-Oxo-2-thioxothiazolidin-3-yl)acetyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione is a useful research compound. Its molecular formula is C19H20N4O4S2 and its molecular weight is 432.51. The purity is usually 95%.
BenchChem offers high-quality 1-(1-(2-(4-Oxo-2-thioxothiazolidin-3-yl)acetyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1-(2-(4-Oxo-2-thioxothiazolidin-3-yl)acetyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial and Antifungal Applications
1-(1-(2-(4-Oxo-2-thioxothiazolidin-3-yl)acetyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione, as part of the thiazolidine-2,4-dione class, has shown significant potential in antimicrobial research. Studies have reported its effectiveness against Gram-positive bacteria and fungi. For instance, derivatives of thiazolidine-2,4-diones have been synthesized and found to exhibit remarkable antifungal activity and effectiveness against Gram-positive bacteria, though they were less effective against Gram-negative bacteria (Aneja et al., 2011), (Prakash et al., 2011), (Trotsko et al., 2018).
Anti-Cancer Potential
Research has also explored the potential anti-cancer applications of thiazolidine-2,4-diones. Certain derivatives have demonstrated significant cytotoxic activity against cancer cell lines, such as breast cancer cells (Asati & Bharti, 2018). Another study synthesized novel thioxothiazolidin-4-one derivatives, which showed promising results in inhibiting tumor growth and tumor-induced angiogenesis in mouse models (Chandrappa et al., 2010).
Synthesis and Characterization
The synthesis and characterization of thiazolidine-2,4-diones and their derivatives are crucial for their applications in medicinal chemistry. Studies have reported the synthesis of various derivatives through methods like Knoevenagel condensation, providing a pathway for the development of compounds with potential biological activities (Badr et al., 1981), (Murugesan et al., 2017).
Mechanism of Action
Target of Action
The primary targets of this compound are gp120 and gp41 of HIV-1 . These are key proteins involved in the HIV-1 infection process. The gp120 protein is responsible for binding to the CD4 receptor on host cells, while gp41 facilitates the fusion of the viral and host cell membranes .
Mode of Action
This compound, also known as FD028 , is a small-molecule HIV-1 inactivator . It was designed by conjugating FD016 (an analog of NBD-556, a gp120-CD4 binding inhibitor) with FD017 (an analog of 11d, an HIV-1 fusion inhibitor) . FD028 inactivates cell-free virions at a moderate nanomolar concentration by targeting both HIV-1 gp120 and gp41 .
Biochemical Pathways
The compound interferes with the normal function of the gp120 and gp41 proteins, thereby disrupting the HIV-1 infection process. By blocking the interaction between gp120 and the CD4 receptor, as well as the action of gp41, FD028 prevents the virus from entering host cells . This effectively inhibits the replication cycle of the virus.
Pharmacokinetics
It is noted that small-molecule agents like fd028 have advantages such as fast production, low cost, good stability, and oral availability .
Result of Action
The result of FD028’s action is the inactivation of cell-free virions, which potentially reduces the impact of viral infection on cells . Moreover, FD028 has broad-spectrum inhibition and inactivation activity against HIV-1 resistant strains and primary isolates of different subtypes without significant cytotoxicity .
properties
IUPAC Name |
1-[1-[2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)acetyl]piperidin-4-yl]-3-phenylimidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O4S2/c24-15(10-22-17(26)12-29-19(22)28)20-8-6-13(7-9-20)21-11-16(25)23(18(21)27)14-4-2-1-3-5-14/h1-5,13H,6-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INYZCSWMMIKIGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CC(=O)N(C2=O)C3=CC=CC=C3)C(=O)CN4C(=O)CSC4=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(2-(4-Oxo-2-thioxothiazolidin-3-yl)acetyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

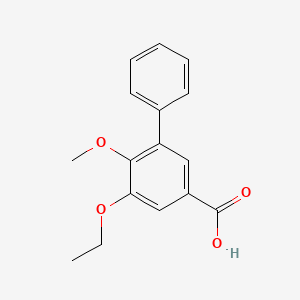

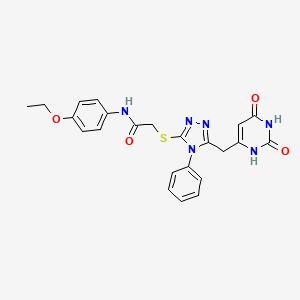
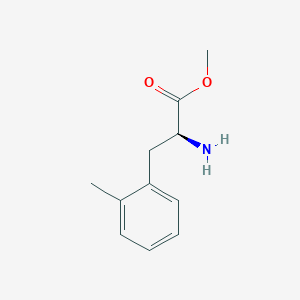
![2-((2-fluorobenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2800949.png)
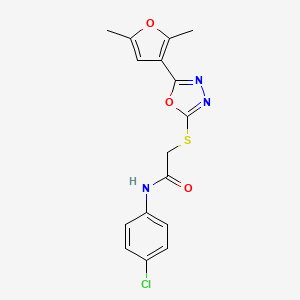
![N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2800955.png)
![3-[(2R)-pyrrolidin-2-yl]-1,2-oxazole](/img/structure/B2800957.png)
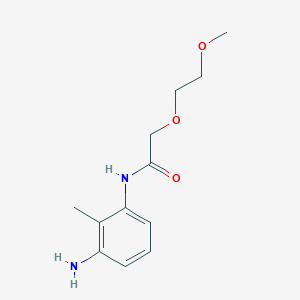
![2-Amino-2-[3-(trifluoromethyl)phenyl]propan-1-ol hydrochloride](/img/structure/B2800960.png)
![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-methoxybenzamide](/img/structure/B2800963.png)
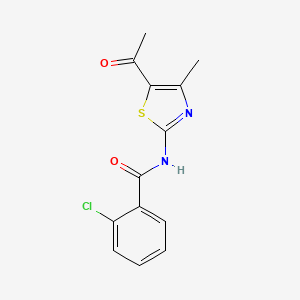

![1-(2-Fluoro-6-methylphenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2800967.png)